(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol

Descripción general

Descripción

(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, a compound belonging to the isoxazole class, has garnered attention due to its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

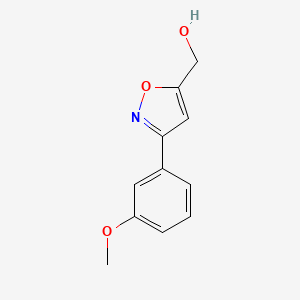

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to a phenyl ring, contributing to its unique properties and biological activities.

Antiviral Activity

Research has shown that isoxazole derivatives exhibit significant antiviral properties. A study evaluating various isoxazole compounds indicated that derivatives with specific substitutions could inhibit viral entry effectively. For instance, while related compounds demonstrated IC50 values ranging from 2.5 μM to 30 μM against filoviruses like Ebola and Marburg, the specific activity of this compound requires further exploration to establish its efficacy in this regard .

Anticancer Activity

The cytotoxic effects of isoxazole derivatives have been documented in several studies. For example, a study on trisubstituted isoxazoles revealed varying levels of cytotoxicity against human promyelocytic leukemia cell lines (HL-60). The IC50 values for these compounds ranged from 86 μM to 755 μM, indicating that structural modifications can significantly influence their anticancer activity . The mechanism of action often involves modulation of apoptosis-related proteins such as Bcl-2 and p21WAF-1 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of isoxazole compounds. Research indicates that modifications at specific positions on the isoxazole ring can enhance activity against targeted biological pathways. For example, substitution patterns on the phenyl ring significantly affect both antiviral and anticancer activities .

| Compound | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 8a | structure | 30 | Filoviral entry inhibitor |

| 4c | structure | 86 - 755 | Cytotoxicity in HL-60 cells |

| 17h | structure | 1.86 | Antimicrobial activity |

Case Studies

- Antiviral Efficacy : A study on a series of isoxazole derivatives demonstrated that modifications could yield compounds with IC50 values as low as 2.5 μM against viral infections, highlighting the potential for this compound in antiviral drug development .

- Cytotoxicity Assessment : In vitro studies indicated that certain isoxazole derivatives exhibited significant cytotoxic effects on HL-60 cells with mechanisms involving apoptosis modulation. Compounds similar to this compound showed promising results that could be replicated with this compound .

Aplicaciones Científicas De Investigación

The compound (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol (CAS No. 954240-10-9) is a significant organic molecule with various applications in scientific research, particularly in fields such as medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study:

Research has shown that derivatives of isoxazole compounds exhibit anti-inflammatory and analgesic properties. For instance, studies have indicated that similar compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain response in animal models.

Neuroscience

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuroscience research. It may have implications for treating neurodegenerative diseases or mood disorders.

Mechanism of Action:

The isoxazole moiety can interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neurochemical pathways involved in mood regulation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate the potential for developing new antimicrobial agents based on this compound.

Synthetic Applications

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its functional groups allow for various chemical transformations, including:

- Substitution Reactions: The methanol group can be modified to introduce other functional groups.

- Coupling Reactions: It can participate in coupling reactions to form larger organic frameworks.

Comparison with Related Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol | Anti-inflammatory | Similar isoxazole structure |

| (2-(4-Methylphenyl)isoxazol-5-yl)methanol | Antimicrobial | Variation in phenyl substitution |

| (5-(4-Chlorophenyl)isoxazol-3-yl)methanol | Anticancer | Halogenated phenyl group |

This comparison highlights the unique properties of this compound while showing its relationship to other biologically active compounds.

Análisis De Reacciones Químicas

Esterification and Etherification

The primary alcohol group undergoes nucleophilic substitution or condensation to form esters or ethers.

Key Findings :

-

Esterification with acid chlorides proceeds efficiently under mild conditions .

-

Etherification requires base-mediated deprotonation for nucleophilic attack.

Oxidation Reactions

The hydroxymethyl group is oxidized to a carbonyl or carboxylic acid functionality.

Mechanistic Insight :

-

PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation.

-

Strong oxidizing agents like KMnO₄ yield carboxylic acids via radical intermediates .

Cross-Coupling Reactions

The 3-methoxyphenyl ring participates in Suzuki–Miyaura couplings for biaryl synthesis.

| Substrate | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, NaHCO₃, Dioxane, 150°C (MW) | 3-(4-Biphenylyl)-5-(hydroxymethyl)isoxazole | 78% |

Conditions :

Cycloaddition Reactions

The isoxazole core acts as a dipolarophile in [3+2] cycloadditions.

| Dipole | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitrile oxide (generated in situ from aldoxime) | CuSO₄, Cu powder, RT | 3,5-Disubstituted isoxazole derivatives | 82% |

Regioselectivity :

Functional Group Interconversion

The alcohol group is converted to halides or amines for downstream applications.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Appel Reaction | CBr₄, PPh₃, CH₂Cl₂ | 5-(Bromomethyl)-3-(3-methoxyphenyl)isoxazole | 90% | |

| Mitsunobu Reaction | DIAD, PPh₃, PhNH₂ | 5-(Aminomethyl)-3-(3-methoxyphenyl)isoxazole | 65% |

Applications :

Protection/Deprotection Strategies

The hydroxymethyl group is protected to prevent unwanted side reactions.

| Protecting Group | Reagents | Deprotection Method | Reference |

|---|---|---|---|

| TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole, DMF | TBAF, THF | |

| Acetyl | Ac₂O, Pyridine | NaOH, MeOH/H₂O |

Optimization :

-

Silyl ethers provide stability under acidic and basic conditions.

Biological Relevance

Derivatives of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol exhibit:

Propiedades

IUPAC Name |

[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFUUEZYEKGLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670248 | |

| Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-10-9 | |

| Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.